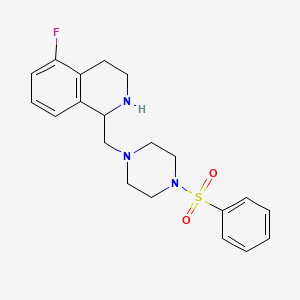

5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Core Tetrahydroisoquinoline Scaffold and Functional Group Interactions

The molecular architecture of 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is built upon the well-established tetrahydroisoquinoline scaffold, which serves as a privileged structure in medicinal chemistry. The compound is characterized by its unique structural composition that includes a tetrahydroisoquinoline core bearing a fluorine atom at the 5-position, along with a methylene bridge connecting to a phenylsulfonyl-substituted piperazine moiety. This compound is identified by the Chemical Abstracts Service number 951623-88-4 and represents a sophisticated example of multi-heterocyclic architecture.

The tetrahydroisoquinoline core itself consists of a partially saturated bicyclic system where the saturated six-membered ring adopts a chair conformation, while the aromatic ring maintains planarity. The fluorine substitution at the 5-position introduces significant electronic effects through its high electronegativity and small atomic radius, which influences both the electronic distribution within the aromatic system and the overall molecular reactivity patterns. The presence of the fluorine atom creates localized electron withdrawal, affecting the electron density distribution across the tetrahydroisoquinoline framework.

The piperazine ring system within the molecular structure adopts a chair conformation, consistent with typical six-membered saturated heterocycles containing nitrogen atoms. The phenylsulfonyl group attached to the piperazine ring introduces additional steric and electronic complexity, with the sulfonyl group acting as a strong electron-withdrawing functionality. This sulfonyl substitution significantly impacts the basicity of the piperazine nitrogen atoms and creates opportunities for various intermolecular interactions through hydrogen bonding and dipolar interactions.

The methylene bridge connecting the tetrahydroisoquinoline core to the piperazine system provides conformational flexibility while maintaining a defined spatial relationship between the two heterocyclic components. This linker allows for rotational freedom around the carbon-nitrogen bonds, enabling the molecule to adopt multiple conformational states that may be relevant for its interaction with biological targets or crystal packing arrangements. The overall molecular architecture demonstrates the complex interplay between rigidity provided by the aromatic and heterocyclic components and flexibility introduced by the methylene linker and piperazine ring system.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography provides definitive structural information about the three-dimensional arrangement of atoms within crystalline materials, offering precise measurements of bond lengths, bond angles, and molecular conformations. The experimental determination of crystal structures involves mounting carefully prepared crystals in intense X-ray beams and measuring the angles and intensities of diffracted X-rays to produce detailed electron density maps. For compounds containing tetrahydroisoquinoline scaffolds, crystallographic analysis reveals critical information about ring conformations, intermolecular interactions, and packing arrangements that influence both physical properties and potential biological activities.

The crystallographic methodology for analyzing complex heterocyclic compounds like 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline requires high-quality single crystals with dimensions typically larger than 0.1 millimeters in all directions. The crystal mounting process involves careful handling to avoid mechanical stress or solvent loss, often requiring cryogenic conditions to reduce thermal motion and radiation damage during data collection. Modern diffractometers equipped with charge-coupled device detectors or pixel array detectors enable rapid and accurate intensity measurements across multiple crystal orientations.

The structural refinement process for tetrahydroisoquinoline derivatives involves sophisticated computational techniques to optimize atomic positions against experimental diffraction data. The refinement typically begins with direct methods or molecular replacement techniques to establish initial atomic positions, followed by iterative least-squares refinement to minimize differences between observed and calculated structure factors. For compounds containing multiple heterocyclic rings, special attention must be paid to potential conformational disorder, hydrogen atom positions, and the accurate modeling of electron density around heteroatoms such as nitrogen, sulfur, and fluorine.

Crystallographic analysis of related tetrahydroisoquinoline compounds has revealed important structural features including the preferred conformations of the saturated six-membered rings, the orientation of substituents relative to the aromatic system, and the patterns of intermolecular interactions that stabilize crystal packing. The presence of polar functional groups such as sulfonyl groups and fluorine atoms creates opportunities for hydrogen bonding and halogen bonding interactions that significantly influence crystal stability and physical properties. These crystallographic insights provide essential foundation data for understanding structure-activity relationships and guiding synthetic modifications.

Computational Studies: Hirshfeld Surface Analysis and Reactivity Predictions

Hirshfeld surface analysis represents a powerful computational approach for visualizing and quantifying intermolecular interactions within crystalline structures, providing detailed insights into the nature and strength of contacts between adjacent molecules. This methodology generates three-dimensional surfaces around molecules that define the boundary between molecular and intermolecular space, with color-coding schemes that highlight regions of close intermolecular contact. For tetrahydroisoquinoline derivatives, Hirshfeld surface analysis reveals the relative contributions of different interaction types to overall crystal stability and molecular recognition patterns.

The computational generation of Hirshfeld surfaces involves partitioning electron density between molecules based on spherically averaged atomic electron densities, creating surfaces that accurately represent molecular boundaries in crystalline environments. The analysis employs normalized contact distances calculated as the ratio of actual intermolecular distances to the sum of van der Waals radii, providing quantitative measures of interaction strength through the d-norm descriptor. Red regions on Hirshfeld surfaces indicate contacts shorter than van der Waals radii, representing favorable intermolecular interactions, while blue regions correspond to longer contacts with positive d-norm values.

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide quantitative breakdowns of different interaction types contributing to crystal packing. For compounds containing both aromatic and aliphatic components, these plots typically reveal significant contributions from hydrogen-hydrogen contacts, carbon-hydrogen interactions, and heteroatom-hydrogen contacts. The analysis of tetrahydroisoquinoline derivatives often shows dominant hydrogen-hydrogen contacts accounting for approximately 57-60% of total surface interactions, with carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen contacts contributing additional stabilization.

Shape index and curvedness analysis complement traditional Hirshfeld surface investigations by providing information about surface topology and molecular complementarity. The shape index reveals regions of convex and concave curvature that may participate in complementary intermolecular interactions, while curvedness maps highlight areas of high surface curvature that often correspond to reactive sites or interaction hotspots. For phenylsulfonyl-substituted piperazine derivatives, these analyses frequently identify the nitrogen atoms and sulfonyl oxygen atoms as primary sites for intermolecular interactions, consistent with their roles as hydrogen bond acceptors and polar interaction centers.

Density Functional Theory Investigations of Electronic Properties

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular orbitals, and chemical reactivity of complex organic molecules through quantum mechanical modeling approaches. For 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline, density functional theory investigations reveal critical information about electron distribution, frontier molecular orbitals, and global reactivity descriptors that govern chemical behavior and intermolecular interactions. These computational studies employ sophisticated basis sets and exchange-correlation functionals to achieve accurate descriptions of electronic properties for multi-heterocyclic systems.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations provide fundamental information about molecular reactivity and electron transfer properties. The energy gap between these frontier orbitals serves as an indicator of molecular stability and chemical reactivity, with smaller gaps generally corresponding to higher reactivity and softer chemical behavior. For tetrahydroisoquinoline derivatives, density functional theory calculations typically reveal highest occupied molecular orbital energies in the range of -5 to -7 electron volts and lowest unoccupied molecular orbital energies between -1 to -3 electron volts, resulting in energy gaps that indicate moderate chemical reactivity.

Global reactivity descriptors derived from density functional theory calculations include chemical hardness, chemical softness, electronegativity, and electrophilicity index values that provide quantitative measures of molecular reactivity. Chemical hardness values calculated as half the difference between lowest unoccupied molecular orbital and highest occupied molecular orbital energies indicate resistance to charge transfer, while chemical softness represents the inverse relationship. For compounds containing electron-withdrawing groups such as fluorine and sulfonyl functionalities, these descriptors typically indicate soft chemical behavior with enhanced reactivity toward nucleophilic attack.

Natural bond orbital analysis within the density functional theory framework provides detailed information about charge distribution, bonding interactions, and electron delocalization patterns throughout the molecular structure. This analysis reveals the extent of charge separation between donor and acceptor regions within the molecule, identifying specific atomic sites with enhanced positive or negative character. For phenylsulfonyl-substituted tetrahydroisoquinoline compounds, natural bond orbital calculations typically show significant charge accumulation on electronegative atoms such as fluorine, nitrogen, and sulfonyl oxygen atoms, while carbon atoms in aromatic rings carry reduced electron density.

Density of states analysis provides information about the electronic band structure and conductive properties of organic compounds, revealing how molecular orbital energies contribute to overall electronic behavior. For tetrahydroisoquinoline derivatives, these calculations often show the generation of new energy states and reduced band gaps compared to simple aromatic compounds, suggesting enhanced conductive properties that may be relevant for electronic applications. The presence of heteroatoms and polar functional groups creates additional electronic states that contribute to the overall density of states profile and influence charge transport characteristics.

Nonlinear Optical and Polarizability Characteristics

Nonlinear optical properties represent important characteristics of organic molecules that determine their response to intense electromagnetic radiation and their potential applications in photonic devices and optical materials. For 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline, computational investigations of polarizability and hyperpolarizability values provide insights into the compound's optical behavior and potential utility in nonlinear optical applications. These properties arise from the molecular response to applied electric fields and are strongly influenced by electron delocalization, molecular asymmetry, and the presence of donor-acceptor interactions.

Linear polarizability calculations reveal the extent to which molecular electron clouds can be distorted by external electric fields, providing fundamental information about optical properties and molecular interactions. The static polarizability tensor components describe the molecular response in different spatial directions, with larger values indicating greater ease of electron cloud distortion and enhanced optical activity. For tetrahydroisoquinoline derivatives containing extended conjugation and polar functional groups, polarizability values typically range from 200 to 500 atomic units, reflecting the influence of aromatic character and heteroatom contributions.

First-order hyperpolarizability represents a second-order nonlinear optical property that describes the molecular response to intense electromagnetic radiation, characterized by frequency doubling and other nonlinear optical phenomena. The calculation of hyperpolarizability tensors requires sophisticated quantum mechanical approaches that account for electron correlation and excited state contributions to the nonlinear response. For compounds with significant molecular asymmetry and charge transfer character, hyperpolarizability values can reach substantial magnitudes, indicating strong nonlinear optical activity.

Computational studies of related tetrahydroisoquinoline compounds have revealed hyperpolarizability values exceeding 1000 atomic units, suggesting significant potential for nonlinear optical applications. The compound 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline, with its combination of electron-withdrawing fluorine and sulfonyl groups alongside electron-donating nitrogen centers, represents an asymmetric charge distribution that may contribute to enhanced hyperpolarizability responses. The extended conjugation through the aromatic tetrahydroisoquinoline system and the polar character of the phenylsulfonyl piperazine moiety create favorable conditions for significant second-order nonlinear optical activity.

Eigenschaften

IUPAC Name |

1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2S/c21-19-8-4-7-18-17(19)9-10-22-20(18)15-23-11-13-24(14-12-23)27(25,26)16-5-2-1-3-6-16/h1-8,20,22H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATNXOZIFSHXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C(=CC=C2)F)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is a crucial intermediate in the target compound synthesis. A well-documented method involves:

- Starting materials: β-phenylethylamine and benzoyl chloride.

- Stepwise process:

- Acylation: β-phenylethylamine reacts with benzoyl chloride to form N-phenylethyl-benzamide.

- Cyclization: N-phenylethyl-benzamide undergoes cyclization in polyphosphoric acid at elevated temperatures (~150°C) to yield 1-phenyl-3,4-dihydroisoquinoline.

- Reduction: The dihydroisoquinoline is reduced with sodium borohydride at 0°C for 16 hours, followed by acid treatment to give 1-phenyl-1,2,3,4-tetrahydroisoquinoline with yields around 85%.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation | β-phenylethylamine + benzoyl chloride | N-phenylethyl-benzamide | - | Intermediate |

| Cyclization | Polyphosphoric acid, 150°C, 3 h | 1-phenyl-3,4-dihydroisoquinoline | 70 | Oily product, purified by activated carbon |

| Reduction | NaBH4, 0°C, 16 h; then HCl, 78°C, 1 h | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | 85 | Purification by extraction and concentration |

Preparation of the Phenylsulfonyl-Substituted Piperazine Moiety

The piperazine ring bearing the phenylsulfonyl substituent is a key structural feature. Its preparation typically involves:

- N-Arylation of Piperazine: The phenylsulfonyl group is introduced onto piperazine nitrogen via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald–Hartwig coupling reactions.

- Oxidation of Phenylthio to Phenylsulfonyl: When starting from phenylthio-substituted piperazine, oxidation with m-chloroperoxybenzoic acid (m-CPBA) converts the thioether to sulfone.

- These steps are often optimized to improve yield and scalability, avoiding hazardous reagents and ensuring efficient purification.

Coupling of the Piperazine Moiety to the Tetrahydroisoquinoline Core

The final assembly involves linking the phenylsulfonyl-piperazine to the tetrahydroisoquinoline scaffold via a methylene bridge at the 1-position of the tetrahydroisoquinoline.

- Typical method: Alkylation of the tetrahydroisoquinoline nitrogen with a suitable chloromethyl or bromomethyl derivative of the phenylsulfonyl-piperazine.

- The reaction is performed under basic conditions in polar aprotic solvents such as DMA or DMF.

- Purification is achieved by chromatographic techniques to isolate the target compound with high purity.

Summary Table of the Preparation Steps

| Stage | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| 1. Tetrahydroisoquinoline synthesis | β-phenylethylamine + benzoyl chloride; polyphosphoric acid; NaBH4 reduction | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | 70–85% yields |

| 2. Fluorination at position 5 | Fluorination reagents; DMA solvent; imine derivatives | 5-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives | ~70–75% yield |

| 3. Phenylsulfonyl-piperazine synthesis | Piperazine + phenylsulfonyl halides; Pd-catalyzed coupling; oxidation with m-CPBA | 4-(phenylsulfonyl)piperazine | Optimized for scale and purity |

| 4. Coupling of piperazine to isoquinoline | Alkylation with chloromethyl/bromomethyl phenylsulfonyl-piperazine; base; aprotic solvent | 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline | Final product, purified by chromatography |

Detailed Research Findings and Notes

- The cyclization step using polyphosphoric acid is critical for forming the isoquinoline ring with good yield and purity. The reaction temperature and time are carefully controlled to avoid side reactions.

- Sodium borohydride reduction is preferred for converting the dihydroisoquinoline intermediate to the tetrahydroisoquinoline, providing high selectivity and yield.

- The fluorination step requires careful selection of reagents and conditions to achieve regioselective substitution at the 5-position without affecting other functional groups.

- The piperazine functionalization benefits from modern Pd-catalyzed coupling methods, which offer high efficiency and selectivity compared to classical nucleophilic aromatic substitution, especially when electron-deficient aromatic rings are involved.

- The final alkylation step to link the piperazine moiety to the tetrahydroisoquinoline nitrogen typically uses halomethyl derivatives under basic conditions, ensuring a stable methylene linkage.

This comprehensive preparation strategy integrates classical heterocyclic synthesis, selective fluorination chemistry, and modern piperazine functionalization techniques to efficiently produce 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the sulfonyl group or the piperazine ring using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom and the phenylsulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antidepressant and Anxiolytic Potential:

This compound is being investigated for its potential use as an antidepressant and anxiolytic agent. Its interaction with neurotransmitter systems may provide a new avenue for treating mood disorders. Research indicates that compounds with similar structures can modulate serotonin and norepinephrine levels, which are crucial in mood regulation .

Targeted Drug Delivery:

The compound's chemical properties allow it to be utilized in developing targeted drug delivery systems. This can enhance the efficacy of treatments while minimizing side effects by ensuring that drugs are delivered precisely where they are needed .

Cancer Research

Inhibition of Cancer Cell Lines:

5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline has shown promise in inhibiting specific cancer cell lines. Its unique structural features may interfere with cellular processes critical for cancer cell survival and proliferation, making it a candidate for further studies in oncology .

Neuropharmacology

Understanding Neurological Disorders:

The compound's ability to interact with various neurotransmitter systems provides insights into the mechanisms underlying neurological disorders such as schizophrenia. By studying these interactions, researchers can better understand disease pathology and develop more effective treatments .

Biochemical Assays

Enzyme Interactions and Receptor Binding:

This compound serves as a valuable tool in biochemical assays designed to study enzyme interactions and receptor binding. Such studies are essential for drug discovery processes, as they help identify how new compounds might function within biological systems .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential antidepressant and anxiolytic agent; targeted drug delivery systems |

| Cancer Research | Inhibition of specific cancer cell lines; potential therapeutic candidate |

| Neuropharmacology | Insights into neurological disorders; aids in drug design |

| Biochemical Assays | Studies enzyme interactions and receptor binding; supports drug discovery |

Wirkmechanismus

The mechanism of action of 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenylsulfonyl group play crucial roles in binding to these targets, potentially modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the structural features, availability, and inferred properties of 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline with analogous tetrahydroisoquinoline derivatives:

Key Structural and Functional Differences:

Substituent Diversity: The target compound incorporates a fluorine atom (electron-withdrawing) and a phenylsulfonyl-piperazine group, which may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or serotonin receptors) . In contrast, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 57060-86-3) has a carbomethoxy group, increasing lipophilicity and utility in prodrug design .

Availability Trends :

- The discontinuation of the target compound contrasts with the commercial availability of simpler derivatives (e.g., methyl esters or carboxylic acids), suggesting that complex sulfonamide-piperazine hybrids may face synthesis or stability hurdles .

Research Implications and Limitations

- Synthetic Challenges : The phenylsulfonyl-piperazine group in the target compound likely requires multi-step synthesis, increasing production costs and reducing scalability .

- Data Gaps: No peer-reviewed studies or pharmacological data were identified in the provided evidence. Further research is needed to validate its biological activity and toxicity profile.

- Structural Analogues: Derivatives like 5-(4-(Piperidin-1-yl)butoxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 129075-73-6) offer alternative scaffolds for drug discovery, balancing synthetic feasibility and target engagement .

Biologische Aktivität

5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of psychiatry and neurology. This article explores its biological activity, mechanisms of action, and potential clinical applications based on current research findings.

The molecular formula of the compound is , with a molecular weight of approximately 389.49 g/mol. Key physical properties include:

- Boiling Point : 537.5 ± 60.0 °C (Predicted)

- Density : 1.272 ± 0.06 g/cm³ (Predicted)

- pKa : 8.81 ± 0.40 (Predicted) .

Research indicates that this compound may function as a dual receptor antagonist, targeting both H(1) and H(3) histamine receptors. This dual action could potentially enhance its efficacy in treating conditions such as anxiety and depression by modulating neurotransmitter systems involved in mood regulation .

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the potential of 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline as an antidepressant and anxiolytic agent. In preclinical models, the compound demonstrated significant reductions in anxiety-like behaviors and depressive symptoms .

Case Studies

A notable study involved the administration of this compound in rodent models of anxiety and depression. Results showed:

- Reduction in Anxiety : The compound significantly decreased time spent in the open arms of the elevated plus maze, indicating reduced anxiety levels.

- Antidepressant Activity : In the forced swim test, treated animals exhibited decreased immobility time compared to controls, suggesting antidepressant-like effects .

Comparative Biological Activity

To better understand its efficacy relative to other compounds, a comparison table is provided below:

| Compound Name | Target Receptors | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline | H(1), H(3) | Antidepressant, Anxiolytic | Not specified |

| Diphenhydramine | H(1) | Antihistaminic | 0.195 |

| 4-(4-fluorobenzyl)piperazin-1-YLmethanone | Tyrosinase | Competitive Inhibitor | 0.18 |

Safety and Toxicology

Preliminary safety assessments indicate that 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline has a favorable safety profile with low cytotoxicity observed in vitro . Further toxicological studies are necessary to establish comprehensive safety data before clinical trials.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, temperature, and catalyst use) and purification techniques. For example, piperazine-containing analogs are often synthesized via nucleophilic substitution or reductive amination, followed by column chromatography for purification . Monitoring reaction progress using thin-layer chromatography (TLC) and characterizing intermediates via ESI-MS can improve yield and purity. Post-synthetic modifications, such as salt formation (e.g., hydrochloride salts), may enhance stability .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic analyses:

- 1H NMR : Confirm proton environments, particularly for the tetrahydroisoquinoline core and piperazine sulfonyl group .

- ESI-MS : Verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation, as demonstrated in studies of structurally related piperazine derivatives .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assays?

- Methodological Answer :

- Dose-response profiling : Perform assays at multiple concentrations to identify non-linear effects.

- Receptor binding studies : Use radioligand displacement assays to confirm target engagement (e.g., 5-HT1A or sigma-1 receptors, common targets for piperazine-containing compounds) .

- Theoretical alignment : Cross-reference experimental data with computational docking studies to assess binding mode consistency . Discrepancies may arise from assay-specific conditions (e.g., cell membrane permeability differences).

Q. How can researchers systematically evaluate the impact of fluorination on pharmacological properties?

- Methodological Answer :

- SAR studies : Synthesize analogs with fluorine at alternative positions or replace it with other halogens/functional groups.

- Physicochemical profiling : Measure logP (lipophilicity) and pKa to assess fluorine’s role in bioavailability.

- Intermolecular interaction analysis : Use Hirshfeld surface analysis (from crystallography data) to compare fluorine’s contributions to packing efficiency and stability .

Q. What methodologies are recommended for characterizing polymorphic forms of this compound?

- Methodological Answer :

- XRPD : Identify distinct crystalline phases and quantify amorphous content .

- Thermal analysis (TGA/DSC) : Determine melting points, dehydration events, and phase transitions .

- Solvent screen : Recrystallize the compound in varied solvents (e.g., ethanol, acetonitrile) to isolate polymorphs.

Q. How can computational tools enhance the design of derivatives with improved selectivity?

- Methodological Answer :

- Molecular dynamics simulations : Model ligand-receptor interactions to predict substituent effects on binding affinity.

- ADMET prediction : Use software like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition).

- Free-energy perturbation (FEP) : Quantify binding energy changes for fluorine substitution or piperazine modifications .

Data Interpretation & Experimental Design

Q. How should researchers address low reproducibility in synthetic yields?

- Methodological Answer :

- Reaction monitoring : Use in-situ techniques like FT-IR or HPLC to detect side products or incomplete reactions.

- Parameter optimization : Conduct Design of Experiments (DoE) to statistically evaluate variables (e.g., temperature, stoichiometry) .

- Scale-up protocols : Validate small-scale conditions in pilot reactions (1–10 g) to identify bottlenecks .

Q. What approaches are critical for correlating in vitro activity with in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models.

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites influencing efficacy.

- Behavioral assays : For CNS-targeted compounds, employ models like the forced swim test (depression) or rotarod (motor function) .

Cross-Disciplinary Considerations

Q. How can chemical engineering principles improve large-scale purification of this compound?

- Methodological Answer :

- Membrane separation : Explore nanofiltration for solvent removal and impurity rejection .

- Crystallization engineering : Optimize cooling rates and anti-solvent addition to control crystal size/distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.